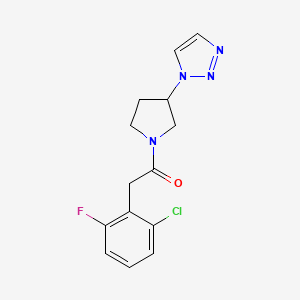
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
Antimicrobial Activity
A number of compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, which are structurally similar, have been investigated, showing potential in this area (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Synthesis and Structures
The synthesis and structural characteristics of similar compounds have been extensively studied. For example, the synthesis and structures of new 1H-1,2,4-triazole derivatives containing pyridine units were explored, highlighting the versatility and potential applications of these compounds in various fields (Liu, Tao, Dai, Jin, & Fang, 2007).
Cytotoxic and Docking Studies
Research has also been conducted on the cytotoxicity and docking studies of compounds with similar structures, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone. These studies provide valuable insights into the potential therapeutic applications and biological interactions of these compounds (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Insecticidal Activity
Some derivatives of 1,2,3-triazole compounds have been synthesized and shown to possess insecticidal activity. For example, the synthesis and insecticidal activity of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate have been studied, indicating the potential of these compounds in pest control applications (Shi, Zhu, & Song, 2008).
Antifungal Activity
The antimicrobial properties of similar compounds extend to antifungal applications as well. The synthesis and antifungal activity of certain 1,2,3-triazole derivatives have been investigated, showing effectiveness against various fungal pathogens (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)8-14(21)19-6-4-10(9-19)20-7-5-17-18-20/h1-3,5,7,10H,4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAQRGBOUABRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

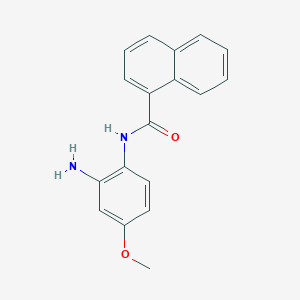
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
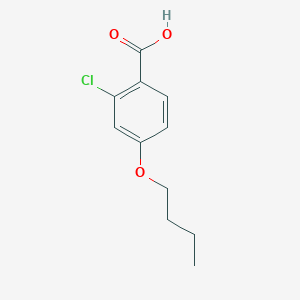
![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)
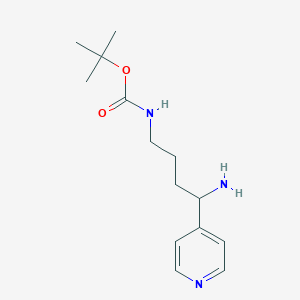
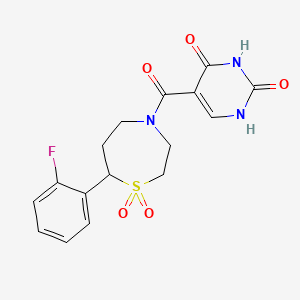
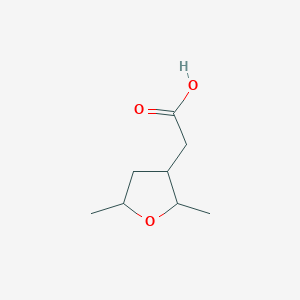
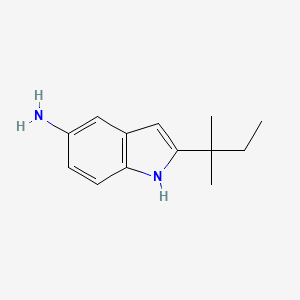
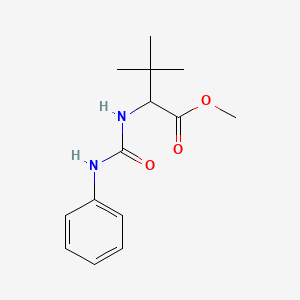
![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)
![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)